molecular formula C19H15Cl B107951 4-(Chlorophenylmethyl)-1,1'-biphenyl CAS No. 7515-73-3

4-(Chlorophenylmethyl)-1,1'-biphenyl

Cat. No.: B107951
CAS No.: 7515-73-3
M. Wt: 278.8 g/mol
InChI Key: HSVIAUJGCMPSQO-UHFFFAOYSA-N
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Description

4-(Chlorophenylmethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chlorophenylmethyl group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorophenylmethyl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This method is favored due to its mild reaction conditions and high yields.

Industrial Production Methods: In an industrial setting, the production of 4-(Chlorophenylmethyl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol . The reaction is carried out under controlled temperature and pressure to ensure optimal yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Chlorophenylmethyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed:

    Oxidation: Biphenyl carboxylic acids

    Reduction: Reduced biphenyl derivatives

    Substitution: Substituted biphenyl derivatives

Mechanism of Action

The mechanism of action of 4-(Chlorophenylmethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand that binds to receptors or enzymes, modulating their activity and influencing cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Biphenyl: A simpler structure without the chlorophenylmethyl group.

    4-Chlorobiphenyl: Similar structure but lacks the methyl group.

    4-(Bromophenylmethyl)-1,1’-biphenyl: Similar structure with a bromine atom instead of chlorine.

Uniqueness: 4-(Chlorophenylmethyl)-1,1’-biphenyl is unique due to the presence of both the chlorophenyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

1-[chloro(phenyl)methyl]-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl/c20-19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVIAUJGCMPSQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90996625
Record name 4-[Chloro(phenyl)methyl]-1,1'-biphenyl
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Molecular Weight

278.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7515-73-3
Record name 4-(Chlorophenylmethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7515-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Chlorophenylmethyl)-1,1'-biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007515733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[Chloro(phenyl)methyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90996625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chlorophenylmethyl)-1,1'-biphenyl
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